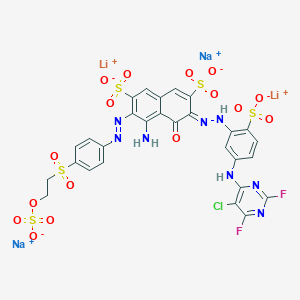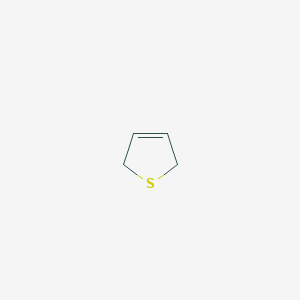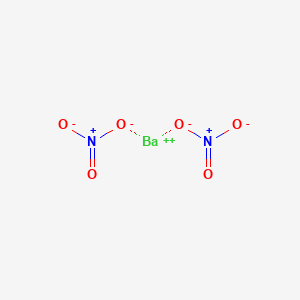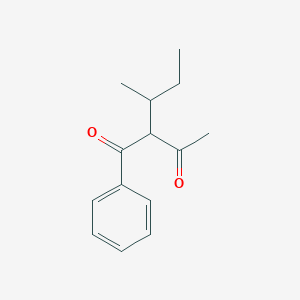
2-Sec-butyl-1-phenyl-1,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sec-butyl-1-phenyl-1,3-butanedione, also known as diacetyl, is a chemical compound that is commonly used in the food industry as a flavoring agent. It is also used in various other industries, including the fragrance and chemical industries. Despite its widespread use, diacetyl has been linked to a number of health concerns, including respiratory issues and neurological damage.
Wirkmechanismus
Diacetyl is known to act as a reactive electrophile, meaning that it can react with nucleophilic sites in biological molecules. This reactivity has been linked to a number of health concerns, particularly in relation to respiratory health. Diacetyl has been shown to cause damage to the epithelial cells that line the respiratory tract, leading to inflammation and other respiratory issues.
Biochemische Und Physiologische Effekte
Diacetyl exposure has been linked to a number of biochemical and physiological effects. Studies have shown that 2-Sec-butyl-1-phenyl-1,3-butanedione can cause oxidative stress, impair mitochondrial function, and disrupt cellular signaling pathways. These effects have been linked to a number of health concerns, including respiratory and neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diacetyl has a number of advantages and limitations for use in lab experiments. Its reactivity makes it useful for studying nucleophilic reactions and cellular signaling pathways. However, its potential health hazards make it difficult to work with, particularly in large quantities. Additionally, the use of 2-Sec-butyl-1-phenyl-1,3-butanedione in lab experiments may not accurately reflect the effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in real-world settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-Sec-butyl-1-phenyl-1,3-butanedione. One area of focus is the development of new diagnostic tools for respiratory diseases, including the use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury. Additionally, researchers are exploring new methods for reducing 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in the workplace and developing new treatments for respiratory and neurological damage caused by 2-Sec-butyl-1-phenyl-1,3-butanedione exposure.
Conclusion:
In conclusion, 2-Sec-butyl-1-phenyl-1,3-butanedione is a chemical compound that is widely used in the food, fragrance, and chemical industries. Despite its widespread use, 2-Sec-butyl-1-phenyl-1,3-butanedione has been linked to a number of health concerns, particularly in relation to respiratory and neurological health. Scientific research has been instrumental in identifying these health concerns and exploring potential solutions. As research continues, it is likely that new applications and uses for 2-Sec-butyl-1-phenyl-1,3-butanedione will emerge, along with new methods for reducing exposure and mitigating its potential health hazards.
Synthesemethoden
The synthesis of 2-Sec-butyl-1-phenyl-1,3-butanedione can be achieved through a number of methods, including the oxidation of 2-butanol and the reaction of acetone with acetylene. However, the most commonly used method involves the reaction of butanone with acetyl chloride in the presence of anhydrous aluminum chloride. This method yields 2-Sec-butyl-1-phenyl-1,3-butanedione as the main product, along with a number of other byproducts.
Wissenschaftliche Forschungsanwendungen
Diacetyl has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated the potential health effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure, particularly in relation to respiratory and neurological health. Studies have also explored the potential use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury and the development of new diagnostic tools for respiratory diseases.
Eigenschaften
CAS-Nummer |
10225-40-8 |
|---|---|
Produktname |
2-Sec-butyl-1-phenyl-1,3-butanedione |
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-butan-2-yl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-4-10(2)13(11(3)15)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
InChI-Schlüssel |
KYIVSKWOJCLODL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



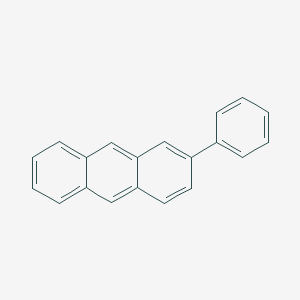
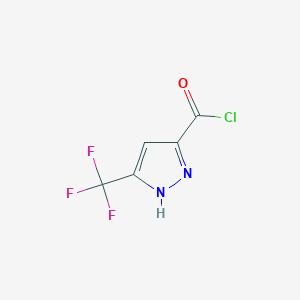
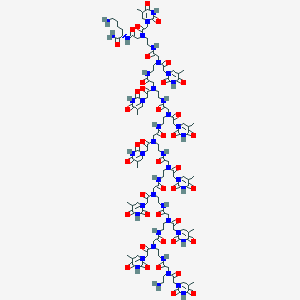
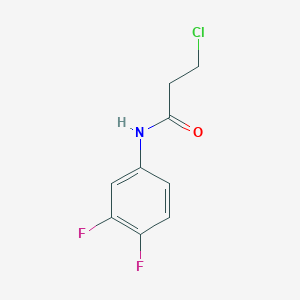
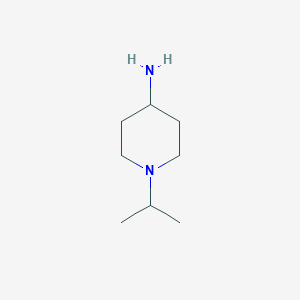
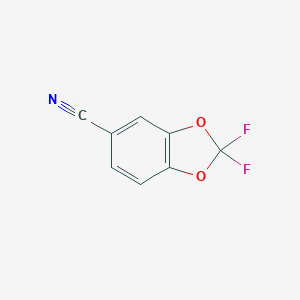
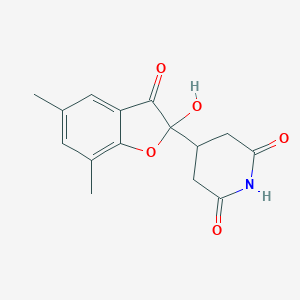
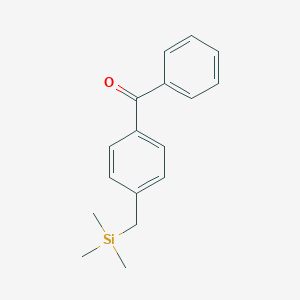
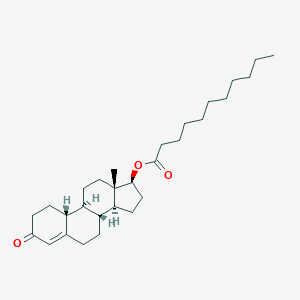
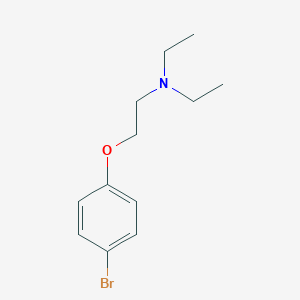
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
